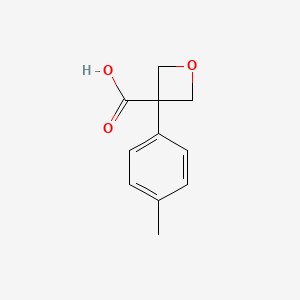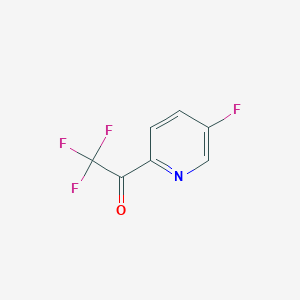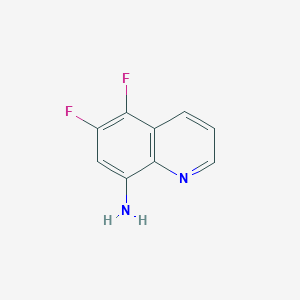
5,6-Difluoro-8-quinolinamine
Overview
Description
5,6-Difluoro-8-quinolinamine is a chemical compound with the molecular formula C9H6F2N2 . It has a molecular weight of 180.15 g/mol.
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 5,6-Difluoro-8-quinolinamine, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of 5,6-Difluoro-8-quinolinamine consists of a quinoline ring system, which is a widespread structure in nature . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some other unique properties .Chemical Reactions Analysis
The chemistry of fluorinated quinolines involves a variety of synthetic methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Scientific Research Applications
Antimalarial and Antimicrobial Activities
5,6-Difluoro-8-quinolinamine derivatives have been investigated for their potent blood-schizontocidal antimalarial activities. For instance, certain 8-quinolinamines and their pro prodrug conjugates demonstrated superior in vitro and in vivo efficacy against drug-sensitive and drug-resistant malaria strains compared to the standard drug chloroquine. These compounds have shown promise in developing new antimalarial therapies, especially considering their effectiveness against resistant strains of Plasmodium (Vangapandu et al., 2003). Similarly, synthesis of 8-quinolinamines with modifications in the quinoline framework and their amino acid conjugates has yielded broad-spectrum anti-infectives. These derivatives displayed potent in vitro antimalarial activity, as well as antileishmanial and antimicrobial activities, highlighting their potential as therapeutic agents against a variety of infectious agents (Jain et al., 2018).
HIV-1 Inhibition
Research on imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamine derivatives has uncovered compounds with potent activity against HIV. These compounds, characterized by their novel synthetic approaches allowing for varied substitution patterns, have shown low nanomolar anti-HIV activity and good oral bioavailability. This signifies the potential of 5,6-difluoro-8-quinolinamine derivatives in the development of new antiretroviral drugs (Gudmundsson et al., 2009).
Reaction with Nitrogen-centered Nucleophiles
A study focused on the primary functionalization of polyfluorinated quinolines, including 5,6-difluoro-8-quinolinamine, by reacting them with nitrogen-centered nucleophiles. This research sheds light on the chemical behavior and reactivity of fluorinated quinolines, offering insights into the synthesis of new derivatives with potential biological activities (Safina et al., 2009).
Photophysical Properties
Certain 5,6-difluoro-8-quinolinamine derivatives have been explored for their photophysical properties. For example, tridentate cyclometalated platinum(II) and palladium(II) complexes derived from N,2-diphenyl-8-quinolinamine exhibit interesting luminescence properties. These studies are relevant for the development of new materials with potential applications in optoelectronic devices (Mao et al., 2005).
Mechanism of Action
Target of Action
5,6-Difluoro-8-quinolinamine is a type of 8-quinolinamine . Quinolines are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities . .
Mode of Action
Quinolines, in general, are known to interact with their targets, leading to inhibition of the target enzymes . This interaction can result in changes in the normal functioning of the target, potentially leading to the observed biological effects.
Biochemical Pathways
Given that quinolines are known to inhibit various enzymes , it can be inferred that 5,6-Difluoro-8-quinolinamine may affect multiple biochemical pathways depending on the specific enzymes it targets.
Result of Action
8-quinolinamines have been reported to exhibit potent in vitro antimalarial activity , suggesting that these compounds may have significant effects at the molecular and cellular levels.
properties
IUPAC Name |
5,6-difluoroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAZWWUSIDUIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2F)F)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


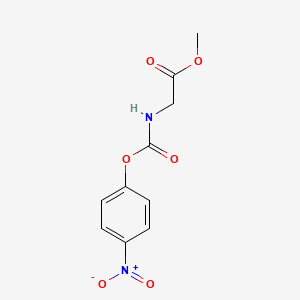
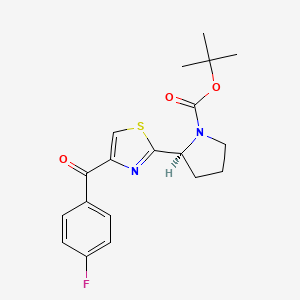
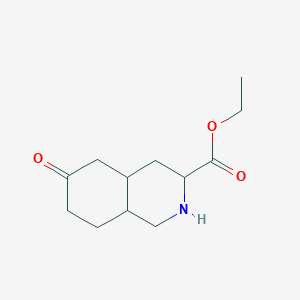
![2-[(tert-Butoxycarbonyl)amino]ethyl benzoate](/img/structure/B1403276.png)
![1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403277.png)

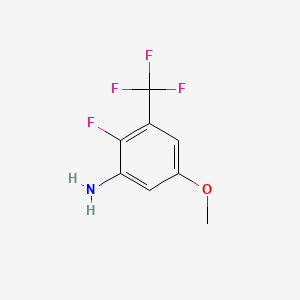
![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)


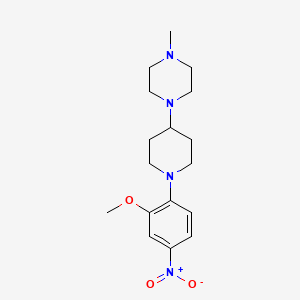
![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)
